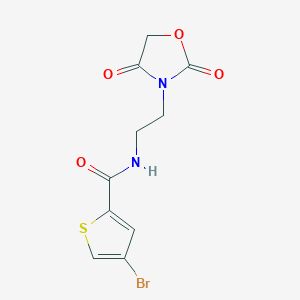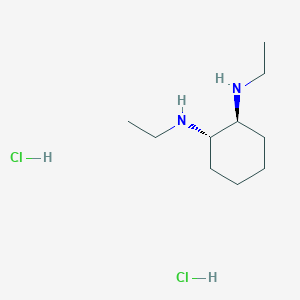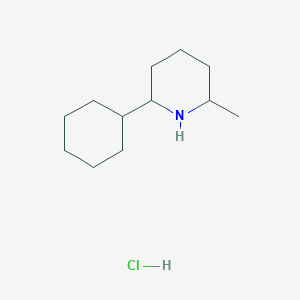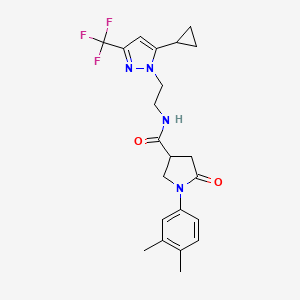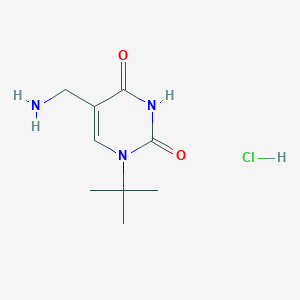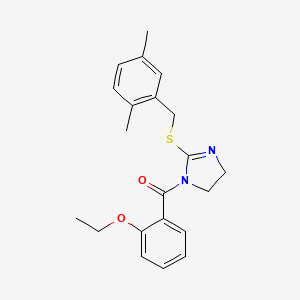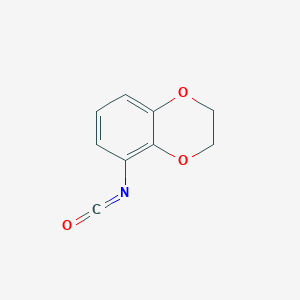![molecular formula C18H17N5O4S B2834774 3-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2034355-04-7](/img/structure/B2834774.png)
3-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class or family (e.g., ester, amide, alkane) is also mentioned, along with any important functional groups.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions (temperature, pressure, solvent) used in each step, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure. The analysis includes the spatial arrangement of atoms, the lengths and angles of bonds, and the presence of any chiral centers.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This includes the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity or basicity, reactivity, stability, etc.).Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Evaluation
Research has focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, demonstrating potential as antibacterial agents. The synthesis involves reacting precursors with a variety of active methylene compounds and hydrazine derivatives to produce pyrazole and oxazole derivatives, among others. These compounds were tested for antibacterial activity, and several exhibited high effectiveness, highlighting their potential in developing new antibacterial treatments (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Activity of Heterocycles
Further studies on sulfonamide derivatives have shown significant antimicrobial properties. By synthesizing various heterocycles based on sulfonamide frameworks and testing their effectiveness against bacteria and fungi, researchers have identified compounds with potent antimicrobial activities. This highlights the versatility of sulfonamide compounds in addressing a range of microbial threats and their potential in antimicrobial drug development (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antimalarial and COVID-19 Applications
Sulfonamide compounds have also been investigated for their antimalarial activities and potential applications in treating COVID-19. Through computational calculations and molecular docking studies, certain sulfonamide derivatives have been identified with promising antimalarial properties and favorable ADMET profiles. Additionally, molecular docking studies have suggested the potential of these compounds in binding to key proteins associated with SARS-CoV-2, indicating their possible utility in COVID-19 therapeutic strategies (Fahim & Ismael, 2021).
Novel Sulfone-linked Bis Heterocycles
The synthesis of novel sulfone-linked bis heterocycles has demonstrated pronounced antimicrobial activity, particularly in compounds that integrate pyrazoline with thiadiazoles, oxadiazoles, and triazoles. This underscores the potential of designing multifunctional sulfonamide-based molecules for enhanced antimicrobial effects, offering new avenues for drug discovery and development (Padmavathi, Thriveni, Reddy, & Deepti, 2008).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.
Zukünftige Richtungen
This could involve potential applications of the compound, further reactions or syntheses that could be explored, or any other research that could be done based on the current findings.
Eigenschaften
IUPAC Name |
3-methyl-2-oxo-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-22-16-10-15(2-3-17(16)27-18(22)24)28(25,26)21-8-9-23-12-14(11-20-23)13-4-6-19-7-5-13/h2-7,10-12,21H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBQEGHASQMQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCN3C=C(C=N3)C4=CC=NC=C4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2834691.png)
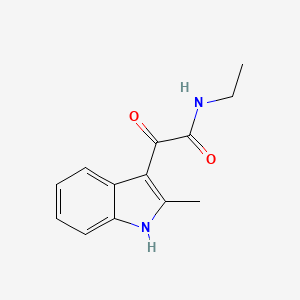
![5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid](/img/structure/B2834696.png)
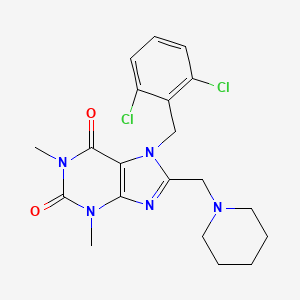

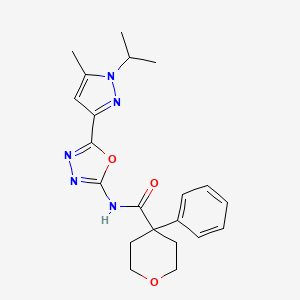
![4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzam ide](/img/structure/B2834704.png)
